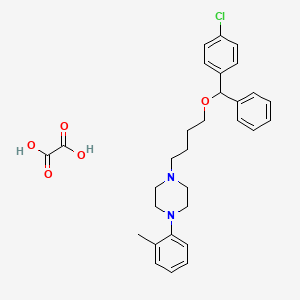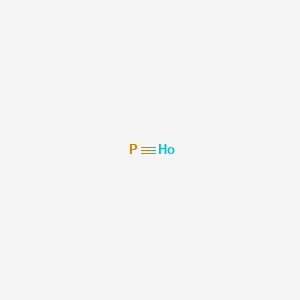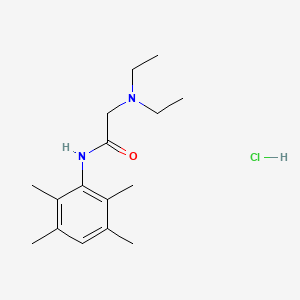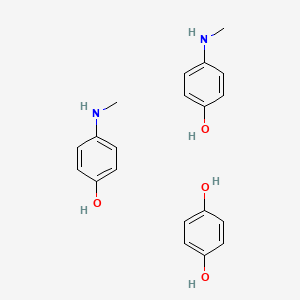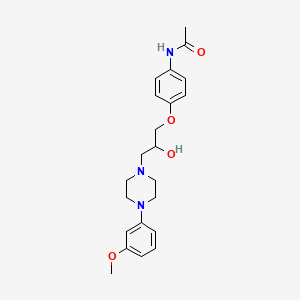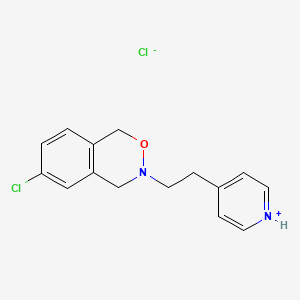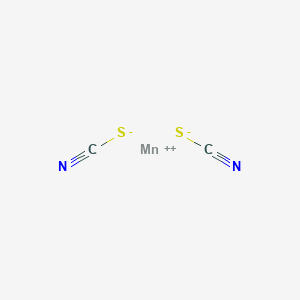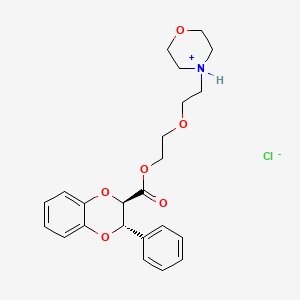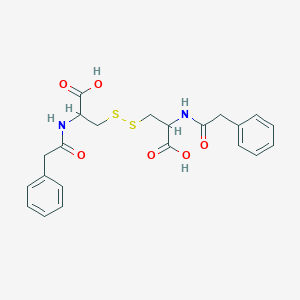
Ethoxythiophenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxythiophenyl is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications. This compound, specifically, is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the thiophene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethoxythiophenyl can be achieved through several methods. One common approach involves the reaction of thiophene with ethyl iodide in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). The ethylation of thiophene results in the formation of this compound.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a thiophene boronic acid derivative reacts with an ethyl halide in the presence of a palladium catalyst and a base, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Ethoxythiophenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Ethoxythiophenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound compounds in drug development, particularly for targeting specific enzymes and receptors.
Industry: this compound is used in the production of conductive polymers, which have applications in electronic devices, sensors, and batteries.
Mechanism of Action
The mechanism of action of ethoxythiophenyl compounds depends on their specific chemical structure and the target they interact with. In general, these compounds can act as inhibitors or activators of enzymes, receptors, or other biomolecules. The ethoxy group can influence the compound’s binding affinity and selectivity towards its target, affecting the overall biological activity.
For example, this compound derivatives may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, they may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethoxythiophenyl can be compared with other thiophene derivatives, such as:
Thiophenol: Contains a thiol group (-SH) instead of an ethoxy group. Thiophenol is more reactive towards oxidation and can form disulfides.
4-Methoxythiophenol: Contains a methoxy group (-OCH3) instead of an ethoxy group. The methoxy group is less bulky than the ethoxy group, which can influence the compound’s reactivity and binding properties.
This compound is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and influence its chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
54815-45-1 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
ethoxysulfanylbenzene |
InChI |
InChI=1S/C8H10OS/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
XYYJMADPFXZNGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
